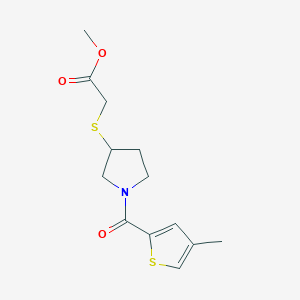![molecular formula C17H14N6OS B3016193 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034230-45-8](/img/structure/B3016193.png)
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H14N6OS and its molecular weight is 350.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in the field of heterocyclic chemistry has produced a variety of compounds with structures related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide. These compounds are synthesized through reactions that often involve the formation of pyrazole, pyrazine, and benzo[d]thiazole rings, which are integral to their chemical structure. For example, studies have shown the synthesis of benzothiazole derivatives and their characterization using spectroscopic methods, highlighting the diverse synthetic routes and the complex nature of these molecules (Senthilkumar, Umarani, & Satheesh, 2021).
Antibacterial and Antifungal Activity
A significant area of research involves evaluating the antimicrobial properties of these compounds. For instance, novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have been identified as promising antibacterial agents, with some displaying potent activity against Staphylococcus aureus and Bacillus subtilis. This suggests their potential in developing new antibiotics or disinfectants (Palkar et al., 2017).
Anticancer Activity
The anticancer potential of benzothiazole derivatives is another critical area of research. Studies on N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide have reported its synthesis and evaluation against various cancer cell lines, including breast cancer cells. This highlights the therapeutic potential of these compounds in cancer treatment (Senthilkumar, Umarani, & Satheesh, 2021).
Photosynthetic Electron Transport Inhibition
The role of pyrazole derivatives in inhibiting photosynthetic electron transport has been explored, indicating their potential as herbicides or in studying photosynthesis mechanisms. This research underscores the biochemical applications of these compounds and their impact on plant biology (Vicentini et al., 2005).
Mechanism of Action
Target of Action
The compound, also known as N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide, primarily targets the Glucose Transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells . The compound also displayed inhibitory activity against the ribosomal S6 kinase p70S6Kβ (S6K2) .
Mode of Action
The compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1, inhibiting glucose uptake by cells . This interaction with GLUT1 disrupts the normal function of the transporter, leading to changes in cellular metabolism.
Pharmacokinetics
The compound’s potent inhibitory effect on glut1 and its cell-permeable nature suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to changes in cellular metabolism, as cells may have to rely on alternative energy sources. In the context of cancer cells, which often have high rates of glucose uptake and metabolism, this could potentially slow down their growth and proliferation.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-23-9-12(7-22-23)16-14(18-4-5-19-16)8-20-17(24)11-2-3-13-15(6-11)25-10-21-13/h2-7,9-10H,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXBKFLNLRGCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
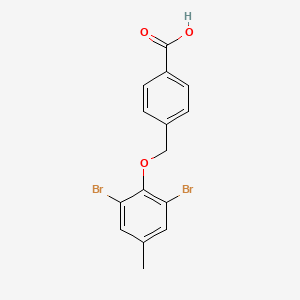
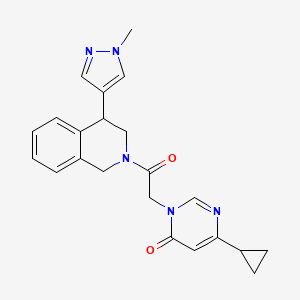
![1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B3016113.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3016114.png)
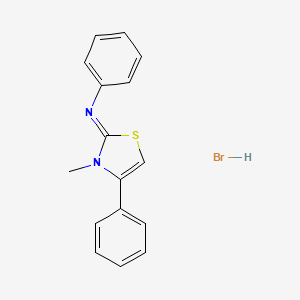
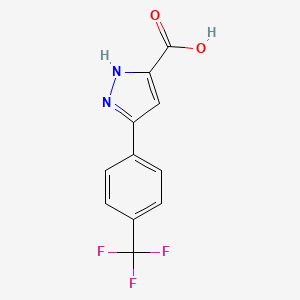
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3016120.png)
![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)
